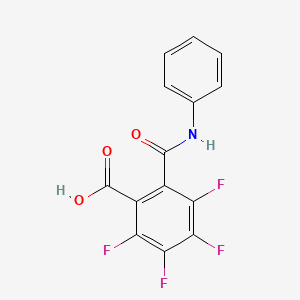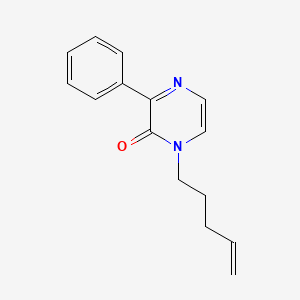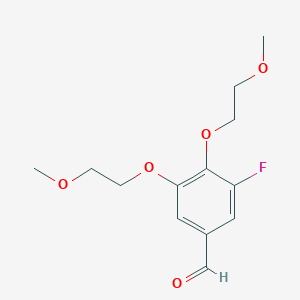
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the 3-position and two 2-methoxyethoxy groups at the 4 and 5 positions on the benzene ring, along with an aldehyde functional group
Métodos De Preparación
The synthesis of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the halogen-exchange reaction, where a precursor such as 3-chloro-4,5-bis(2-methoxyethoxy)benzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate
Análisis De Reacciones Químicas
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparación Con Compuestos Similares
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the additional 2-methoxyethoxy groups, making it less versatile in certain synthetic applications.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of one of the 2-methoxyethoxy groups, which can significantly alter its reactivity and applications.
3,4,5-Trifluorobenzaldehyde: This compound contains three fluorine atoms on the benzene ring, which can enhance its electron-withdrawing properties and affect its reactivity in different ways.
Propiedades
Número CAS |
189206-34-6 |
|---|---|
Fórmula molecular |
C13H17FO5 |
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
3-fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C13H17FO5/c1-16-3-5-18-12-8-10(9-15)7-11(14)13(12)19-6-4-17-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
YZIDUJFJYDKOAG-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C(=CC(=C1)C=O)F)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
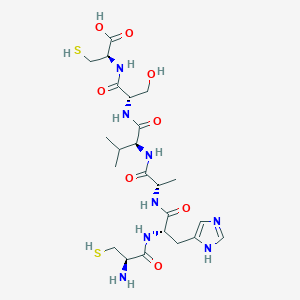
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
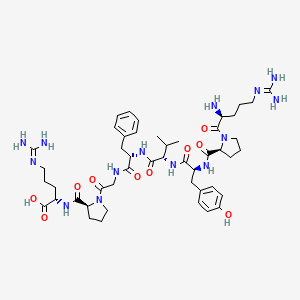
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

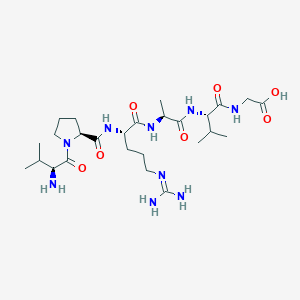
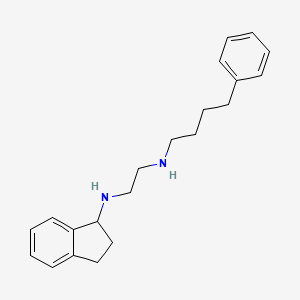

![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
